3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one
Description
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one is a complex organic compound that combines a fluorophenyl group, a sulfanylidene-imidazole moiety, and a chromenone structure
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S/c19-13-6-2-3-7-15(13)21-10-14(20-18(21)24)12-9-11-5-1-4-8-16(11)23-17(12)22/h1-10H,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXKYHGXFAQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with thiourea to form the intermediate 2-fluorophenylthiourea. This intermediate then undergoes cyclization with 2-hydroxyacetophenone under acidic conditions to yield the desired chromenone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH₄ can produce thiols.
Scientific Research Applications
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
3-(2-fluorophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)acrylonitrile: Shares a similar chromenone structure but with different substituents.
2-(3-(trifluoromethyl)phenyl)-3-hydroxyflavone: Another fluorinated aromatic compound with potential biological activity.
Uniqueness
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one is unique due to its combination of a fluorophenyl group, sulfanylidene-imidazole moiety, and chromenone structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological assessments, and structure-activity relationships (SAR) based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromenone core and subsequent functionalization with imidazole and fluorophenyl groups. The synthetic routes often utilize common reagents and conditions suitable for heterocyclic chemistry.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, compounds related to 3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one were evaluated against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Salmonella typhimurium | 23.4 - 26.4 | 0.49 - 3.9 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 20.6 - 21.3 | 1.95 - 3.9 |
| Escherichia coli | 18.3 - 24.6 | 0.49 - 3.9 |
These results indicate that the compound exhibits comparable activity to standard antibiotics, particularly against Gram-negative bacteria, while showing moderate efficacy against Gram-positive strains like MRSA .
Cytotoxic Activity
The cytotoxic effects of this compound were assessed using the MTT assay on several cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human colon carcinoma (HCT-116) | 1.08 - 1.48 |
| Human hepatocellular carcinoma (HepG-2) | Not specified |
| Human breast adenocarcinoma (MCF-7) | Not specified |
| Human alveolar basal epithelial cells (A-549) | Not specified |
The compound demonstrated significant inhibitory effects on HCT-116 cells, indicating potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the imidazole and chromenone structures significantly influence biological activity. For instance, the presence of the fluorophenyl group enhances antimicrobial potency, while variations in the sulfur moiety impact cytotoxicity profiles.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study showed that derivatives with similar structures effectively reduced bacterial load in infected models, suggesting potential therapeutic applications in treating resistant infections.
- Cancer Treatment : Research indicated that compounds with analogous frameworks exhibited selective toxicity towards cancer cells while sparing normal cells, emphasizing their therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
